molecular formula C8H12N2O4 B12860397 Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate

Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate

Cat. No.: B12860397
M. Wt: 200.19 g/mol
InChI Key: OHYYEFONLCVXGX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate is a chemical compound with the molecular formula C8H12N2O4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate typically involves the reaction of 3-methoxyisoxazole with ethyl 2-aminoacetate under specific conditions. One common method includes the use of a coupling agent such as EDC·HCl in the presence of a solvent like dry DMF at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-amino-2-(3-methoxy-1,2-oxazol-5-yl)acetate

InChI

InChI=1S/C8H12N2O4/c1-3-13-8(11)7(9)5-4-6(12-2)10-14-5/h4,7H,3,9H2,1-2H3

InChI Key

OHYYEFONLCVXGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=NO1)OC)N

Origin of Product

United States

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